molecular formula C9H9N3O B14412440 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol CAS No. 84292-48-8

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Cat. No.: B14412440
CAS No.: 84292-48-8
M. Wt: 175.19 g/mol
InChI Key: XDILZSDEOACNKR-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a phenol group attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry approaches. The scalability of the CuAAC reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and click chemistry reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The

Properties

CAS No.

84292-48-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(5-methyltriazol-1-yl)phenol

InChI

InChI=1S/C9H9N3O/c1-7-6-10-11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3

InChI Key

XDILZSDEOACNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)O

Origin of Product

United States

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